Cas no 1521265-36-0 ((1R,2S)-1-methyl-2-phenylcyclopropan-1-amine)

(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine is a chiral cyclopropylamine derivative with a stereochemically defined structure, making it a valuable intermediate in pharmaceutical and fine chemical synthesis. Its rigid cyclopropane ring and amine functionality contribute to its utility in designing bioactive molecules, particularly in central nervous system (CNS) targeting compounds. The (1R,2S) configuration ensures high enantiomeric purity, which is critical for applications requiring precise stereocontrol. This compound is often employed in asymmetric synthesis and medicinal chemistry research due to its ability to modulate receptor interactions. Its stability and well-characterized properties facilitate reproducible results in synthetic workflows.
(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine structure
1521265-36-0 structure
Product Name:(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine
CAS No:1521265-36-0
MF:C10H13N
MW:147.216922521591
MDL:MFCD19212442
CID:5219622
PubChem ID:55285162
Update Time:2025-10-18

(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • Cyclopropanamine, 1-methyl-2-phenyl-, (1R,2S)-
    • (1R,2S)-1-methyl-2-phenylcyclopropan-1-amine
    • MDL: MFCD19212442
    • Inchi: 1S/C10H13N/c1-10(11)7-9(10)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3/t9-,10+/m0/s1
    • InChI Key: MHQDTOHVMGQLTE-VHSXEESVSA-N
    • SMILES: [C@]1(C)(N)C[C@H]1C1=CC=CC=C1

(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine Pricemore >>

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(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine Related Literature

Additional information on (1R,2S)-1-methyl-2-phenylcyclopropan-1-amine

Chemical Profile of (1R,2S)-1-methyl-2-phenylcyclopropan-1-amine (CAS No. 1521265-36-0)

(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine, identified by its CAS number 1521265-36-0, is a significant compound in the field of pharmaceutical chemistry. This molecule, characterized by its cyclopropane ring and amine functional group, has garnered attention due to its potential applications in drug discovery and medicinal chemistry. The stereochemistry of this compound, specifically the (1R,2S) configuration, plays a crucial role in its biological activity and interaction with target enzymes or receptors.

The cyclopropane moiety is a unique structural feature that imparts distinct chemical properties to the molecule. Cyclopropanes are known for their high ring strain, which can influence the reactivity and binding affinity of the compound. In the case of (1R,2S)-1-methyl-2-phenylcyclopropan-1-amine, this strain can be exploited to enhance interactions with biological targets, making it a valuable scaffold for designing novel therapeutic agents.

The amine functional group at the 1-position of the cyclopropane ring provides a site for further chemical modification, allowing for the development of derivatives with tailored pharmacological properties. This flexibility is particularly useful in medicinal chemistry, where subtle changes in molecular structure can significantly impact biological activity. Recent studies have highlighted the importance of amine-containing compounds in the development of drugs targeting neurological disorders, cardiovascular diseases, and other metabolic conditions.

One of the most compelling aspects of (1R,2S)-1-methyl-2-phenylcyclopropan-1-amine is its potential as a lead compound for further drug development. The combination of the cyclopropane ring and the amine group creates a molecular framework that can interact with various biological targets. For instance, studies have shown that cyclopropane-containing compounds can exhibit inhibitory effects on certain enzymes involved in inflammation and pain signaling. This makes (1R,2S)-1-methyl-2-phenylcyclopropan-1-amine a promising candidate for developing novel anti-inflammatory and analgesic therapies.

In addition to its potential in treating inflammatory conditions, (1R,2S)-1-methyl-2-phenylcyclopropan-1-amine has also been explored for its role in addressing neurological disorders. The unique structural features of this compound may allow it to interact with neurotransmitter receptors or enzymes implicated in conditions such as Alzheimer's disease and Parkinson's disease. Preliminary research indicates that derivatives of this molecule could modulate neurotransmitter release and receptor activity, offering a new avenue for therapeutic intervention.

The stereochemistry of (1R,2S)-1-methyl-2-phenylcyclopropan-1-amine is another critical factor that influences its biological activity. The (1R,2S) configuration ensures specific interactions with biological targets, which can be difficult to achieve with racemic mixtures or other stereoisomers. This specificity is particularly important in drug development, where off-target effects can lead to adverse side effects. By optimizing the stereochemistry of the molecule, researchers can enhance its selectivity and efficacy.

Recent advances in computational chemistry and molecular modeling have further facilitated the study of (1R,2S)-1-methyl-2-phenylcyclopropan-1-amine. These tools allow researchers to predict how the molecule will interact with biological targets at an atomic level, providing insights into its mechanism of action. Such computational studies are essential for guiding experimental efforts and accelerating the drug discovery process.

The synthesis of (1R,2S)-1-methyl-2-phenylcyclopropan-1-amine presents both challenges and opportunities for synthetic chemists. The cyclopropane ring requires careful handling due to its reactivity and strain energy. However, modern synthetic methods have made it possible to construct complex cyclopropane-containing molecules with high precision. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been particularly useful in achieving the desired stereochemistry.

In conclusion, (1521265-36-0) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, including the cyclopropane ring and amine functional group, make it a valuable scaffold for drug discovery. The stereochemistry of ((RS)-configuration) further enhances its utility by providing specific interactions with biological targets. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in developing innovative therapies for various diseases.

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